氨基肌醇(肌醇-)

描述

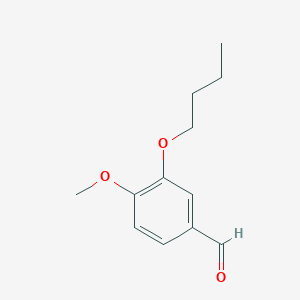

Aminoinositols, including myo-inositol, are a class of compounds that play a significant role in medicinal chemistry and biological systems. Myo-inositol, a simple polyol, serves as a building block for a cellular language involved in signal transduction, where it is used to create various second messengers through the addition of phosphate groups and fatty acids . These molecules are integral to the synthesis of complex molecules and are used in hit-to-lead and lead optimization campaigns, as well as in clinical stage drugs .

Synthesis Analysis

The synthesis of aminoinositols and 1,2-diaminoinositols can be achieved through regio- and stereoselective methodologies. One approach utilizes tetra-O-benzylconduritol B epoxide and its aziridine analogue as starting precursors. The process involves azidolysis to yield trans regioadducts, followed by functional group manipulation to obtain the cis adducts. This allows access to all eight possible configurations of the 1,2-diamino and 1,2-amino alcohol moieties . Additionally, amino acids have been shown to catalyze asymmetric oxidations with molecular oxygen or air, providing a pathway for the synthesis of hydroxylated organic compounds .

Molecular Structure Analysis

The molecular structure of aminoinositols is characterized by a chiral central core with amine and carboxyl groups, which can be functionalized to create a diverse range of side chains. This unique three-dimensional structure contributes to their functionality and versatility in medicinal chemistry . The regio- and stereocontrolled synthesis methods ensure that the desired configurations of the aminoinositol molecules are obtained, which is crucial for their biological activity .

Chemical Reactions Analysis

Aminoinositols undergo various chemical reactions that are essential for their biological functions and applications in drug development. The regioselective oxo-amination of alkenes and enol ethers, for example, leads to the formation of α-imido carbonyl compounds, which can be further reduced to amino alcohols . The ability to chemoselectively functionalize the diamine moiety in 1,2-diaminoinositol derivatives is achieved by designing the reaction sequence and choosing appropriate reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoinositols are influenced by their polyhydroxylated and amino-functionalized structures. These properties are exploited in the synthesis of complex molecules, including peptidomimetic drugs and other pharmacologically active compounds. The presence of multiple hydroxyl groups allows for the formation of hydrogen bonds, which can affect solubility, stability, and reactivity . The chiral nature of aminoinositols also plays a critical role in their biological activity and their use in asymmetric synthesis .

科学研究应用

1. 代谢综合征管理

肌醇补充剂在绝经后女性的代谢综合征管理中显示出有希望的结果。它改善血压、胰岛素抵抗、胆固醇和甘油三酯血清水平,表明其作为代谢综合征治疗方案的潜力 (吉奥达诺等人,2011)。

2. 家禽营养中的重要性

在禽类中,肌醇对于脂质信号和葡萄糖代谢等代谢和调节过程至关重要。虽然其对人类和啮齿动物健康的饮食重要性已得到充分确立,但其对家禽健康和性能的影响需要进一步探索 (冈萨雷斯-乌阿金等人,2019)。

3. 在男性生育中的作用

肌醇正在被探索用于治疗男性不育症,特别是由于其潜在的抗氧化和促动力作用及其对激素调节的影响。它在治疗弱精子症等疾病方面可能特别有效 (孔多雷利等人,2017)。

4. 增强 IVF 结果

体外受精 (IVF) 计划受益于肌醇补充剂。它降低胰岛素抵抗,改善卵巢功能、卵母细胞质量,并增加胚胎和怀孕率。肌醇通常用作接受 IVF 周期的不孕患者的预刺激疗法 (西米等人,2017)。

5. 精子线粒体功能改善

研究表明肌醇可以改善精子线粒体功能,表明其在治疗男性不育症中很有用。该化合物可能特别有益于患有少弱畸形精子症 (OAT) 的患者 (孔多雷利等人,2011)。

6. 在产科和妇科的应用

肌醇在代谢综合征和多囊卵巢综合征 (PCOS) 中起着重要作用,主要通过其作为胰岛素的第二信使参与。临床试验表明其在改善 PCOS 治疗和预防妊娠糖尿病 (GDM) 中的有效性 (法奇内蒂等人,2015)。

7. 在代谢疾病中的应用

肌醇由于其胰岛素模拟特性,可有效降低餐后血糖。它在治疗与胰岛素抵抗相关的疾病(如 PCOS、GDM 或代谢综合征)以及预防或治疗糖尿病并发症方面具有潜在益处 (克罗兹和苏拉格,2013)。

8. 多囊卵巢综合征治疗

PCOS 患者服用肌醇可改善激素参数、胰岛素敏感性,并恢复月经周期。它减少影响 LH 分泌的高胰岛素血症,表明其在管理 PCOS 中的有效性 (杰纳扎尼等人,2008)。

9. 胰岛素抵抗疾病治疗

研究集中在肌醇和 D-手性肌醇在治疗胰岛素抵抗状态中的应用。这些异构体已被证明具有胰岛素模拟作用,并且可能对 PCOS、妊娠糖尿病和代谢综合征等疾病有益 (穆斯科吉乌里等人,2016)。

10. 减少炎症和氧化应激

10. 减少炎症和氧化应激

肌醇已被证明可以减少人内皮细胞中的炎症和氧化应激。这在慢性高血糖(如糖尿病中所见)的背景下尤为重要,表明其对内皮功能障碍引起的慢性炎症具有保护作用 (巴尔达萨雷等人,2021)。

11. 在各种疾病中的新兴作用

肌醇和 D-手性肌醇在妇科和内分泌疾病中的作用已得到充分确立。持续的研究旨在发现新的作用和机制,有可能将其应用扩展到尚未探索的医疗领域 (迪尼科拉等人,2021)。

12. 大鼠脑组织中的定量

肌醇作为涉及中枢神经系统的疾病的生物标志物的作用已得到研究。已经开发出一种定量方法来研究大鼠脑组织中的内源性肌醇代谢,突出了其在监测病理状况中的重要性 (金德特等人,2004)。

13. 辅助生殖技术

肌醇已被研究其对辅助生殖技术中卵母细胞和精子细胞质量的影响。它在卵母细胞成熟和精子功能中起着生理作用,增强了辅助生殖周期中的结果 (贝维拉克瓦等人,2015)。

14. 肌醇补充剂的应用

肌醇补充剂在治疗 PCOS、提高卵母细胞质量和调节月经周期方面有已知的应用。它还被探索用于预防妊娠糖尿病和其他内分泌疾病的潜在用途 (斯沃拉等人,2022)。

15. 在精子线粒体膜电位中的作用

D-手性肌醇(一种肌醇形式)已被证明可以改善精子线粒体膜电位。这一发现表明其对治疗弱精子症和增强精子活力的潜在益处 (孔多雷利等人,2020)。

16. 在治疗人类疾病中的新兴作用

肌醇及其衍生物在治疗从糖尿病到癌症的疾病中发挥着重要作用。正在进行的研究正在扩展我们对肌醇在各种疾病中的治疗作用的理解 (切特里,2019)。

17. 药效学和药代动力学

研究肌醇的生物利用度、安全性、吸收和代谢提供了对其在细胞过程和慢性疾病中作用的见解。使用肌醇的临床试验在管理多种疾病方面显示出有希望的结果 (比扎里等人,2016)。

18. 在临床环境中的安全性

肌醇在非临床和临床环境中的安全性已得到研究,表明即使在较高剂量下,它通常是安全的,副作用最小 (卡洛马格诺和安弗,2011)。

19. 减轻植物中的盐胁迫

肌醇已被证明可以有效减轻植物中的盐胁迫,增强抗氧化剂和膜稳定性。它上调应激反应基因,有助于植物生长并减少胁迫下的氧化损伤 (阿尔穆什欣等人,2021)。

安全和危害

未来方向

The development of in vitro enzymatic biosystems featuring low cost, high volumetric productivity, flexible compatibility, and great robustness could be one of the promising strategies for future myo-inositol industrial biomanufacturing . The role of inositol derivatives in ameliorating the symptoms of different diseases is also being explored .

属性

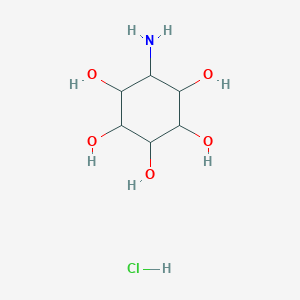

IUPAC Name |

6-aminocyclohexane-1,2,3,4,5-pentol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h1-6,8-12H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXPBLLUBGYJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326612 | |

| Record name | NSC632482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminoinositol (myo-) | |

CAS RN |

4933-84-0 | |

| Record name | NSC275619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC632482 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1330663.png)